molecular formula C23H30N2O2 B4060097 1-isobutyl-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide

1-isobutyl-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide

Cat. No. B4060097
M. Wt: 366.5 g/mol
InChI Key: PZVHAVUYQDNXHC-UHFFFAOYSA-N
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Description

1-isobutyl-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide, also known as IBMPBD, is a chemical compound that has been studied for its potential use in scientific research. This compound is a piperidine derivative and is known to have a number of interesting properties that make it useful for a variety of applications.

Scientific Research Applications

Synthesis and Chemical Properties

1-isobutyl-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide is involved in various synthetic and chemical studies due to its complex structure and potential biological activities. Research into the synthesis and evaluation of analogs of this compound, such as the anti-inflammatory activity of ibuprofen analogs, showcases its relevance in medicinal chemistry. The synthesis of N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide and its condensation with different active hydrogen-containing compounds highlights the compound's utility in creating new chemical entities with potential pharmacological properties (Rajasekaran, Sivakumar, & Jayakar, 1999).

Pharmacological Research

The compound's structure has been explored in the context of pharmacological research, particularly in the synthesis of hypoglycemic agents and their structure-activity relationships. Studies such as those on repaglinide and related benzoic acid derivatives indicate the compound's significance in developing new therapeutic agents for conditions like type 2 diabetes. The research demonstrates the compound's role in enhancing the activity and duration of action of hypoglycemic agents, providing insights into the design of more effective treatments (Grell et al., 1998).

Chemical Library Screening

The compound and its analogs have been included in chemical library screenings aimed at identifying new bioactive molecules. For example, studies on the selective killing of bacterial persisters by chemical compounds without affecting normal antibiotic-sensitive cells demonstrate the compound's potential in addressing bacterial persistence, a significant challenge in treating infections (Kim et al., 2011).

Material Science and Organic Synthesis

Research into the synthesis and properties of organic compounds like N-alkyl-N′-aryl-3,4:9,10-perylenebis(dicarboximide) illustrates the application of 1-isobutyl-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide in material science. These studies contribute to the development of new materials with specific optical and electronic properties, relevant for applications in electronics and photonics (Nagao & Misono, 1984).

properties

IUPAC Name

N-[2-(3-methoxyphenyl)phenyl]-1-(2-methylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-17(2)16-25-13-11-18(12-14-25)23(26)24-22-10-5-4-9-21(22)19-7-6-8-20(15-19)27-3/h4-10,15,17-18H,11-14,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVHAVUYQDNXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)C(=O)NC2=CC=CC=C2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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